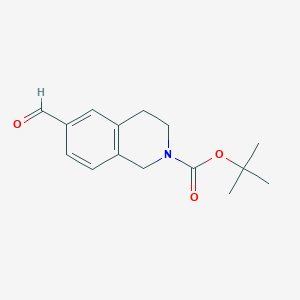

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

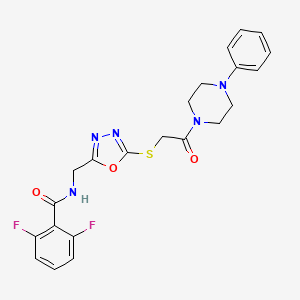

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, also known as tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are an important class of isoquinoline alkaloids, has garnered significant attention in the scientific community . Various multicomponent reactions have been developed for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis

The molecular structure of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde consists of a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position and a tert-butyl (Boc) group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde are primarily related to its C(1)-functionalization . These reactions can involve the isomerization of an iminium intermediate .Applications De Recherche Scientifique

- Privileged Scaffold : 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (THIQ) serves as a privileged scaffold in organic synthesis. It appears in both natural and non-natural compounds with diverse biological activities .

Synthetic Chemistry and Medicinal Chemistry

Multicomponent Reactions (MCRs)

Safety and Hazards

When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Orientations Futures

The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Propriétés

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)

![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)

![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)